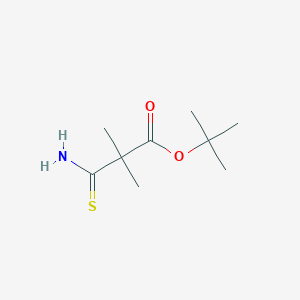

Tert-butyl 2-carbamothioyl-2,2-dimethylacetate

Description

CAS Number: 75235-67-5 Molecular Formula: C₉H₁₇NO₂S Molecular Weight: 203.30 g/mol Density: 1.073 ± 0.06 g/cm³ (predicted) Boiling Point: 275.0 ± 42.0 °C (predicted)

Tert-butyl 2-carbamothioyl-2,2-dimethylacetate is a thiourea derivative featuring a tert-butyl ester group and a carbamothioyl (-C(S)NH₂) moiety. This compound is primarily utilized in organic synthesis as a precursor for thioamide-containing molecules, which are critical in pharmaceutical and agrochemical applications. Its steric hindrance from the tert-butyl group enhances stability during synthetic reactions, while the carbamothioyl group enables nucleophilic reactivity .

Properties

IUPAC Name |

tert-butyl 3-amino-2,2-dimethyl-3-sulfanylidenepropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-8(2,3)12-7(11)9(4,5)6(10)13/h1-5H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZRIIYWBBDXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-carbamothioyl-2,2-dimethylacetate typically involves the reaction of tert-butyl acetoacetate with thiourea. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-carbamothioyl-2,2-dimethylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamothioyl group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-carbamothioyl-2,2-dimethylacetate has been investigated for its potential in synthesizing bioactive molecules. Its role as an intermediate in the synthesis of thiazole derivatives has garnered attention due to their pharmacological activities, including anti-cancer properties.

Case Study: Synthesis of Thiazole Derivatives

A study demonstrated that using this compound as a building block allowed for the efficient synthesis of thiazole-based compounds. These derivatives exhibited significant activity against drug-resistant cancer cell lines, indicating their potential as therapeutic agents .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of thioesters and carbamate derivatives. Its ability to form stable intermediates makes it valuable in multi-step synthetic pathways.

Table: Comparison of Synthetic Applications

Biochemical Applications

In biochemistry, this compound is utilized as a small molecule probe for studying enzyme activity and protein interactions. Its structural features allow it to modulate biological pathways effectively.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, thus providing insights into potential therapeutic targets for diseases such as cancer and metabolic disorders .

Material Science

The compound's unique chemical structure also makes it suitable for applications in material science, particularly in the development of polymers and coatings that require specific functional groups for enhanced performance.

Table: Material Science Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamothioyl-2,2-dimethylacetate involves its interaction with molecular targets such as enzymes and proteins. The carbamothioyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The tert-butyl group provides steric hindrance, which can enhance the selectivity of the compound for specific targets.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Tert-butyl 2-carbamothioyl-2,2-dimethylacetate | 75235-67-5 | C₉H₁₇NO₂S | Carbamothioyl, tert-butyl ester | Branched alkyl chain, sulfur-based nucleophile |

| tert-Butyl 2-(2-Chloroethoxy)acetate | 73834-55-6 | C₈H₁₅ClO₃ | Chloroethoxy, tert-butyl ester | Ether linkage, chlorine substituent |

| tert-Butyl 2-Bromoisobutyrate | N/A | C₈H₁₅BrO₂ | Bromoisobutyrate, tert-butyl ester | Bromine atom, linear alkyl chain |

| tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | 196085-84-4 | C₁₄H₂₃NO₄ | Cyano, dioxane ring, tert-butyl ester | Complex heterocyclic structure |

Key Observations :

- Reactivity: The carbamothioyl group in the target compound enables thioamide formation, while the chloroethoxy () and bromoisobutyrate () groups participate in nucleophilic substitutions or radical reactions. The cyano group in the dioxane derivative () facilitates nitrile-based transformations .

- Steric Effects : All compounds feature tert-butyl groups, but branching and substituent positions influence steric hindrance. The dioxane-containing compound () has additional steric constraints due to its cyclic structure.

Physical and Chemical Properties

| Property | Target Compound | tert-Butyl 2-(2-Chloroethoxy)acetate | tert-Butyl 2-Bromoisobutyrate |

|---|---|---|---|

| Molecular Weight (g/mol) | 203.30 | 194.66 | 223.11 |

| Density (g/cm³) | 1.073 (predicted) | ~1.10 (estimated) | ~1.30 (estimated) |

| Boiling Point (°C) | 275 (predicted) | ~200–220 | ~230–250 |

| Stability | Air-stable, moisture-sensitive | Hydrolyzes under acidic/basic conditions | Light-sensitive |

Notable Trends:

- Halogenated analogs (Cl, Br) exhibit higher densities and boiling points due to increased molecular mass and polarizability.

- The carbamothioyl group’s sulfur atom contributes to lower solubility in polar solvents compared to oxygenated analogs .

Biological Activity

Tert-butyl 2-carbamothioyl-2,2-dimethylacetate is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

This compound belongs to the class of thioamide derivatives, which are known for their diverse biological activities. The molecular formula is C₉H₁₅NOS₂, and it features a tert-butyl group, a carbamothioyl moiety, and an acetate functional group.

1. Antimicrobial Activity

Research indicates that thioamide compounds exhibit significant antimicrobial activity. For instance, studies on similar thioamide derivatives have shown effectiveness against various bacterial strains:

- Gram-positive bacteria : Compounds with structural similarities to this compound demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Some derivatives have shown moderate to strong activity against Escherichia coli and Pseudomonas aeruginosa.

A comparative analysis of MIC (Minimum Inhibitory Concentration) values for related compounds suggests that modifications in the thioamide structure can enhance antimicrobial potency (Table 1).

| Compound | MIC against S. aureus | MIC against E. coli | Reference |

|---|---|---|---|

| This compound | TBD | TBD | |

| 2-Mercaptobenzothiazole derivative | 4 μmol/L | 8 μmol/L | |

| Benzylthio derivatives | 6 μmol/L | 10 μmol/L |

3. Anticancer Activity

The anticancer potential of thioamide derivatives is another area of interest. Certain compounds within this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance:

- Mechanisms of action : Thioamide compounds may interfere with DNA synthesis or induce oxidative stress in cancer cells.

- Case studies : Research on similar compounds indicates a potential for selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thioamide derivatives:

- Study A : Investigated the synthesis of various thioamide derivatives and their antimicrobial activities against a panel of bacteria and fungi. The findings highlighted that structural modifications significantly influenced their bioactivity.

- Study B : Explored the anti-inflammatory effects of thioamide compounds in animal models. Results suggested a reduction in inflammatory markers following treatment with these compounds.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl 2-carbamothioyl-2,2-dimethylacetate, and how can intermediates be characterized?

- Methodology : A multi-step synthesis approach is typical for tert-butyl carbamothioyl derivatives. For example, tert-butyl esters are often synthesized via nucleophilic substitution or condensation reactions. Key intermediates (e.g., thiourea derivatives) can be characterized using ¹H/¹³C NMR to confirm carbamothioyl group formation and FT-IR to verify thiocarbonyl (C=S) stretches (~1200–1050 cm⁻¹) .

- Data Validation : Compare spectral data with structurally similar compounds, such as tert-butyl 2-chlorosulfanylacetate (CAS 188560-12-5), where molecular weight and functional group analysis are critical .

Q. How should researchers assess the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC/GC-MS : Quantify purity and detect impurities.

- Elemental Analysis : Verify empirical formula (e.g., C₉H₁₇NO₂S).

- X-ray Crystallography : Resolve stereochemistry and confirm tert-butyl group orientation, as demonstrated for tert-butyl 2-methyl-2-(4-nitrophenyl)acetate (R-factor = 0.061) .

- Stability Checks : Monitor degradation under varying temperatures (e.g., 4°C vs. room temperature) using accelerated stability studies .

Advanced Questions

Q. What experimental design strategies optimize the yield of this compound in multi-step reactions?

- Factorial Design : Apply statistical methods (e.g., response surface methodology) to optimize parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, studies on tert-butyl hydroperoxide epoxidation used Mo(CO)₆ catalyst optimization with 1,2-dichloroethane as a solvent .

- Contradiction Resolution : If low yields occur, investigate competing side reactions (e.g., tert-butyl group cleavage) via LC-MS to identify byproducts .

Q. How does the tert-butyl group influence the conformational stability of this compound in solution and solid states?

- NMR Dynamics : Perform variable-temperature NMR to study tert-butyl group rotation barriers, as shown for axial vs. equatorial conformers in triazinanes .

- DFT Calculations : Model solvent effects (e.g., explicit solvent molecules in DFT) to predict dominant conformers, addressing discrepancies between computational and experimental data .

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

- Risk Mitigation :

- Use explosion-proof equipment and grounded containers to prevent static discharge, as recommended for tert-butyl hydroperoxide .

- Implement fume hoods and PPE (gloves, goggles) to minimize exposure, even if SDS reports "no known hazards" .

- Ecotoxicity Gaps : Due to missing ecotoxicological data (e.g., biodegradability, bioaccumulation), treat waste as "specialized hazardous material" per regulatory guidelines .

Contradictions and Resolutions

-

Hazard Classification : Some SDS state "no known hazards" , while others emphasize flammability risks for tert-butyl derivatives .

- Resolution : Assume precautionary measures (e.g., avoid open flames) until compound-specific data is available.

-

Ecological Data : Absence of biodegradability or toxicity data necessitates conservative waste disposal protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.